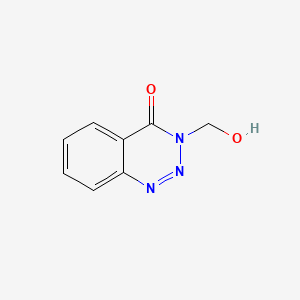

3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(hydroxymethyl)-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-5-11-8(13)6-3-1-2-4-7(6)9-10-11/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFIMNGKLCAYCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041458 | |

| Record name | 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24310-40-5 | |

| Record name | 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24310-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Benzotriazin-4(3H)-one, 3-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024310405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Benzotriazin-4(3H)-one, 3-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the synthetic strategy, ensuring a deep understanding of the chemical transformations involved. We will explore the synthesis from foundational precursors, detail the experimental workflow, and cover critical aspects of safety, handling, and characterization.

Introduction and Strategic Overview

The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged heterocyclic motif found in a variety of pharmacologically active compounds and agrochemicals, including anesthetics and antidepressants.[1][2][3] These molecules also serve as versatile building blocks for more complex chemical structures.[1][2][4] The target molecule of this guide, this compound, is a key derivative that often functions as a stable, crystalline intermediate, facilitating further synthetic modifications at the N-3 position.

The synthesis is logically approached as a two-stage process:

-

Formation of the Core Heterocycle: Synthesis of the parent 1,2,3-benzotriazin-4(3H)-one.

-

N-Hydroxymethylation: Functionalization of the parent heterocycle with formaldehyde to yield the final product.

This strategy is predicated on the well-established and robust diazotization-cyclization of an accessible starting material, followed by a direct and efficient N-functionalization.

Mechanistic Rationale and Core Chemistry

The cornerstone of this synthesis is the generation of the benzotriazinone ring system. The most common and reliable method involves the diazotization of 2-aminobenzamide (anthranilamide).[1][2]

Stage 1: Diazotization-Cyclization of Anthranilamide

This reaction begins with the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The anthranilamide's primary aromatic amine then reacts with the nitrous acid to form an N-nitrosamine intermediate, which tautomerizes and dehydrates to yield a reactive diazonium salt. Due to the proximate location of the amide group, the nitrogen of the amide attacks the diazonium group in an intramolecular cyclization, forming the six-membered triazinone ring upon proton loss.

Stage 2: N-Hydroxymethylation

The second stage is a classic nucleophilic addition. The N-3 nitrogen atom of the newly formed 1,2,3-benzotriazin-4(3H)-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent proton transfer results in the formation of the stable N-hydroxymethyl group.

The complete synthetic pathway is illustrated below.

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Part A: Synthesis of 1,2,3-Benzotriazin-4(3H)-one (Precursor)

Materials and Reagents:

-

Anthranilamide (2-aminobenzamide)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

Standard laboratory glassware (beakers, flasks, magnetic stirrer, filtration apparatus)

Procedure:

-

Acidic Solution Preparation: In a 500 mL beaker, combine 20 mL of concentrated HCl with 100 mL of deionized water and cool the solution to 0-5 °C using an ice-water bath.

-

Dissolution of Starting Material: While stirring, add 13.6 g (0.1 mol) of anthranilamide to the cold acid solution. Stir until a fine suspension of the hydrochloride salt is formed.

-

Diazotization: Prepare a solution of 7.2 g (0.104 mol) of sodium nitrite in 25 mL of deionized water. Add this solution dropwise to the stirred anthranilamide suspension over 30 minutes. Causality: The temperature must be rigorously maintained between 0-5 °C. Higher temperatures will cause the premature decomposition of the diazonium salt, leading to side products and significantly reduced yield.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1 hour. The suspension will gradually change in color and consistency as the product forms.

-

Product Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with two 50 mL portions of ice-cold deionized water to remove residual acid and salts.

-

Drying: Dry the pale yellow solid product, 1,2,3-benzotriazin-4(3H)-one, in a vacuum oven at 50 °C to a constant weight. The typical yield is 85-95%.

Part B: Synthesis of this compound

Materials and Reagents:

-

1,2,3-Benzotriazin-4(3H)-one (from Part A)

-

Formaldehyde solution (37% w/v in water, often called formalin)

-

Deionized Water

-

Ethanol (optional, for recrystallization)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, create a suspension of 14.7 g (0.1 mol) of 1,2,3-benzotriazin-4(3H)-one in 100 mL of deionized water.

-

Addition of Formaldehyde: Add 10 mL (approx. 0.12 mol) of 37% formaldehyde solution to the suspension.

-

Heating: Heat the mixture to reflux with gentle stirring. Causality: Heating provides the necessary activation energy for the nucleophilic addition and ensures the reaction proceeds to completion, typically within 1-2 hours. The solid should fully dissolve as the reaction progresses.

-

Crystallization: After the reflux period, remove the heat source and allow the clear solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize product crystallization.

-

Product Isolation: Collect the white, crystalline product by vacuum filtration. Wash the crystals with a small amount of cold deionized water.

-

Drying: Dry the final product, this compound, to a constant weight. The typical yield is 90-98%.

Quantitative Data Summary

| Parameter | Stage A: Precursor Synthesis | Stage B: Hydroxymethylation |

| Primary Reagent | Anthranilamide | 1,2,3-Benzotriazin-4(3H)-one |

| Reagent Moles | 0.1 mol | 0.1 mol |

| Key Co-reagent | Sodium Nitrite | Formaldehyde (37% aq.) |

| Co-reagent Moles | 0.104 mol | ~0.12 mol |

| Solvent | Dilute HCl (aq.) | Water |

| Temperature | 0-5 °C | Reflux (~100 °C) |

| Reaction Time | ~1.5 hours | ~1-2 hours |

| Typical Yield | 85-95% | 90-98% |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the two-stage synthesis.

Purification and Characterization

For most applications, the product obtained after filtration and drying is of sufficient purity. If further purification is required, recrystallization from an ethanol-water mixture is effective.

Analytical Confirmation:

-

Melting Point: 168-171 °C (literature).

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.2-7.8 (m, 4H, aromatic protons)

-

δ 6.0 (t, 1H, OH, hydroxyl proton)

-

δ 5.8 (d, 2H, CH₂, methylene protons)

-

-

IR (KBr, cm⁻¹):

-

~3300 (broad, O-H stretch)

-

~1680 (strong, C=O stretch)

-

~1600, 1450 (C=C aromatic stretch)

-

-

Mass Spectrometry (EI): m/z 177 (M⁺).

-

HPLC Analysis: Can be used to confirm purity, typically employing a C18 reverse-phase column.[5]

Safety, Handling, and Storage

Professional laboratory safety practices are mandatory.

-

Hazard Identification:

-

Sodium Nitrite: Strong oxidizer, toxic if swallowed.

-

Concentrated HCl: Corrosive, causes severe skin and eye burns.

-

Formaldehyde: Toxic, a known carcinogen, and respiratory irritant.

-

Aryl Diazonium Salts (Intermediate): Potentially explosive if isolated and allowed to dry. The protocol is designed to keep this intermediate in solution, which is standard safe practice.

-

Benzotriazinones: Can be skin and eye irritants.[6]

-

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical safety goggles, and nitrile gloves at all times.

-

Handling: All operations, particularly those involving concentrated acid and formaldehyde, must be performed within a certified chemical fume hood to prevent inhalation of toxic vapors.[7]

-

Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[7][8]

-

Waste Disposal: Dispose of all chemical waste according to federal, state, and local environmental regulations. Acidic and basic solutions should be neutralized before disposal.

Conclusion

The synthesis of this compound via the diazotization of anthranilamide followed by N-hydroxymethylation is a highly efficient, reliable, and scalable process. By understanding the underlying mechanisms and adhering strictly to the temperature and handling protocols outlined, researchers can consistently obtain a high yield of pure product. This guide provides the necessary technical depth and practical insights to empower scientific professionals in their synthetic endeavors.

References

- Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction.

- 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Deriv

- Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction.

- Synthetic route for the synthesis of 1,2,3-benzotriazin-4(3H)-one based sulfonamides.

- 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications.

- GHS 11 (Rev.11) SDS Word for CAS: 24310-40-5 Name: this compound. XiXisys.

- SAFETY DATA SHEET - Benzotriazole 99%. Pfaltz & Bauer.

- This compound. SIELC Technologies.

-

Chemistry and Biological Activity of[1][2][9]-Benzotriazine Derivatives. ResearchGate.

Sources

- 1. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 24310-40-5 Name: this compound [xixisys.com]

- 8. labsolu.ca [labsolu.ca]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one, a heterocyclic compound of interest in pharmaceutical research and development. While experimental data for this specific molecule is limited, this guide synthesizes available information on closely related analogs, presents computationally predicted data to fill knowledge gaps, and details established methodologies for its synthesis and analysis. The following sections offer an in-depth exploration of its chemical identity, structural characteristics, predicted physicochemical parameters, a validated analytical method for its quantification, and a general synthetic approach. This document is intended to serve as a valuable resource for researchers and scientists engaged in the study and application of this and similar molecular scaffolds.

Chemical Identity and Structure

This compound belongs to the benzotriazinone class of heterocyclic compounds. The core structure consists of a benzene ring fused to a 1,2,3-triazine-4-one ring system. The key feature of this particular derivative is the hydroxymethyl group attached to the nitrogen at position 3 (N3) of the triazinone ring.

Molecular Formula: C₈H₇N₃O₂

Molecular Weight: 177.16 g/mol

Canonical SMILES: O=C1N(CO)N=NC2=CC=CC=C12

InChI Key: InChI=1S/C8H7N3O2/c12-5-11-8(13)6-3-1-2-4-7(6)10-9-11/h1-4,12H,5H2

The chemical structure of this compound is depicted in the following diagram:

Caption: Conceptual synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of related benzotriazinones and is provided as a guiding framework. [1] Step 1: Synthesis of N-(2-carbamoylphenyl)aminomethanol

-

To a stirred solution of 2-aminobenzamide in a suitable solvent (e.g., ethanol), add an aqueous solution of formaldehyde (e.g., 37% in water).

-

The reaction is typically carried out at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solvent may be removed under reduced pressure, and the resulting intermediate can be purified by recrystallization or used directly in the next step.

Step 2: Synthesis of this compound

-

Dissolve the N-(2-carbamoylphenyl)aminomethanol intermediate in a suitable acidic medium (e.g., dilute hydrochloric acid).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, while maintaining the temperature below 5°C.

-

Stir the reaction mixture at this temperature for a specified period (e.g., 1-2 hours).

-

The formation of the product may be indicated by a color change or precipitation.

-

The solid product can be collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Analytical Methodology

A reliable and scalable analytical method is crucial for the quantification and purity assessment of this compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been reported for this purpose. [2]

RP-HPLC Method

This method is suitable for routine analysis, impurity profiling, and pharmacokinetic studies.

Chromatographic Conditions:

-

Column: Newcrom R1

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

-

Detection: UV-Vis detector at an appropriate wavelength.

-

Column Temperature: Ambient or controlled.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10 µL.

Expertise & Experience Insight: The use of a polar-embedded reverse-phase column like Newcrom R1 is well-suited for retaining and separating moderately polar compounds like this compound. The mobile phase composition can be optimized to achieve the desired retention time and peak shape. The presence of an acid in the mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to improved peak symmetry.

Analytical Workflow Diagram

The following diagram outlines the general workflow for the analysis of this compound by RP-HPLC.

Caption: General workflow for the RP-HPLC analysis of the target compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound with detailed toxicological data is not widely available, information on the closely related 3-hydroxy-1,2,3-benzotriazin-4(3H)-one provides important safety considerations. [3] General Hazards of Benzotriazinone Derivatives:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Explosive Hazard: Some benzotriazole derivatives are noted to have explosive potential, particularly when dry.

Recommended Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated place, away from heat and incompatible materials.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and analysis of this compound. By combining experimental data from a close analog with robust computational predictions, a comprehensive profile of this molecule has been established. The detailed protocols for experimental determination of its properties, along with a validated analytical method and a general synthetic approach, offer a solid foundation for researchers and drug development professionals working with this compound. As with any chemical entity in the research and development pipeline, further experimental validation of the predicted properties is encouraged to build a more complete and definitive understanding of its behavior.

References

-

PubChem. 3-hydroxy-1,2,3-benzotriazin-4(3H)-one. National Center for Biotechnology Information. [Link]

-

ChemAxon. Calculators & Predictors. [Link]

-

SIELC Technologies. This compound. [Link]

-

National Center for Biotechnology Information. 3-[(R)-1-Hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

ChemAxon Docs. Solubility Predictor. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ChemAxon Docs. pKa calculation. [Link]

-

NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]

- Avdeef, A. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. American Pharmaceutical Review, 14(5), 88-95.

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

- Larasati, N. S., et al. (2020). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. Heliyon, 6(11), e05477.

- Box, K., & Comer, J. (2008). Development of Methods for the Determination of pKa Values. Current Pharmaceutical Analysis, 4(2), 96-106.

- de Oliveira, A. S., et al. (2024). In silico Therapeutic Potential of Phytochemical from Commiphora leptophloeos Mart. - JB Gillett Leaves Essential. Journal of the Brazilian Chemical Society, 35, e20230304.

- Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Al-Masoudi, N. A., & Al-Salihi, N. I. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(4), 1021-1035.

-

Pharmaguideline. Melting Range or Temperature (Apparatus and Deternination). [Link]

- Daina, A., & Zoete, V. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry, 12(4), 1-8.

-

ResolveMass Laboratories Inc. Melting Point Determination. [Link]

- World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.

- Kiran, M., et al. (2023). Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors.

-

SwissADME. Frequently Asked Questions. [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

- Van de Waterbeemd, H., & Smith, D. A. (2009). Determination of pKa Values by Liquid Chromatography. LCGC North America, 27(8), 634-643.

-

SCFBio. Solubility Predictor - Calculator Plugins. [Link]

Sources

3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt)

Prepared by: Gemini, Senior Application Scientist

Introduction: Clarifying the Reagent and its Role

In the landscape of modern organic synthesis, particularly in the meticulous construction of peptides and complex amides, the efficiency and stereochemical integrity of amide bond formation are paramount. While the user query specifies "3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one," the vast body of scientific literature points to a closely related and extensively documented analogue, 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one , as the active agent in coupling reactions.[1] This compound, commonly known by the acronyms HOOBt or HODhbt , is a cornerstone additive in carbodiimide-mediated coupling chemistry.[2][3][4]

This guide, therefore, focuses on the mechanism of action of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one. It serves as a critical reagent used to enhance reaction rates, improve yields, and, most importantly, suppress the racemization of chiral centers during the formation of amide bonds.[5][6] Its application is fundamental in pharmaceutical development for the synthesis of bioactive molecules and drug candidates where efficient and precise amide bond formation is required.[5] We will dissect the underlying chemical principles that make HOOBt an indispensable tool for researchers and drug development professionals.

The Central Challenge: Activating Carboxylic Acids for Amidation

The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable under standard conditions, requiring high temperatures that are incompatible with sensitive and complex molecules. To overcome this, chemists employ "coupling reagents" to activate the carboxylic acid. Among the most common are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7]

The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] While this intermediate is sufficiently reactive to be attacked by an amine, its high reactivity is also its primary drawback. It is prone to two significant side reactions:

-

N-Acylurea Formation: The O-acylisourea can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct, which consumes the activated acid and complicates purification.

-

Racemization: For chiral carboxylic acids, particularly α-amino acids, the potent activation provided by the O-acylisourea intermediate can facilitate the deprotonation of the α-carbon. This leads to the formation of a planar oxazol-5(4H)-one (azlactone) intermediate, which results in the loss of stereochemical integrity (racemization) upon aminolysis.[9][10]

It is in mitigating these undesirable pathways that HOOBt demonstrates its essential mechanistic role.

The Core Mechanism: HOOBt as a Nucleophilic Interceptor

The mechanism of action of HOOBt is best understood as a two-step process that intercepts the problematic O-acylisourea intermediate and replaces it with a more manageable active species. When used as an additive in a carbodiimide-mediated coupling, the reaction proceeds as follows:

-

Initial Activation: The carboxylic acid (R-COOH) reacts with the carbodiimide (e.g., EDC) to form the highly reactive O-acylisourea intermediate.[11]

-

Active Ester Formation: Before the O-acylisourea can rearrange or induce racemization, the nucleophilic N-hydroxy group of HOOBt attacks its activated carbonyl carbon.[8][12] This step is rapid and efficient, leading to the formation of a benzotriazinyl active ester (OBt ester) and releasing the carbodiimide as a soluble urea byproduct (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU).

-

Facilitated Aminolysis: The amine nucleophile (R'-NH₂) then attacks the carbonyl of the HOOBt active ester. This species is sufficiently reactive to ensure efficient amide bond formation but is significantly more stable and less prone to inducing racemization than the initial O-acylisourea.[8] This final step yields the desired amide and regenerates HOOBt, confirming its role as a catalyst in the overall cycle.

This strategic conversion of a highly unstable intermediate into a moderately reactive and more stable active ester is the key to the success of HOOBt-mediated couplings. It provides a "kinetic sweet spot" that favors the desired aminolysis pathway over side reactions.[13]

The Critical Role of HOOBt in Suppressing Racemization

In peptide synthesis, preserving the stereochemical purity of the constituent amino acids is non-negotiable. The primary pathway for racemization during coupling is the formation of an oxazol-5(4H)-one intermediate. The highly activating nature of the O-acylisourea intermediate promotes the cyclization of the N-protected amino acid to form this planar, achiral intermediate. Subsequent attack by an amine can occur from either face of the plane, leading to a mixture of enantiomers.[10]

The HOOBt active ester is less electrophilic than the O-acylisourea. This reduced reactivity significantly disfavors the intramolecular cyclization required for oxazolone formation. By rapidly converting the O-acylisourea into the more stable active ester, HOOBt effectively closes the mechanistic window for racemization, ensuring that the aminolysis proceeds with high fidelity.[13]

Physicochemical Properties and Experimental Data

The physical properties of HOOBt are critical to its handling and application in the laboratory.

Table 1: Physicochemical Properties of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₇H₅N₃O₂ | [2][4][14] |

| Molecular Weight | 163.13 g/mol | [2][4] |

| Appearance | Off-white to slightly yellow crystalline solid | [2][3] |

| Melting Point | 180–189 °C (with decomposition) | [2][4][15] |

| Solubility | Soluble in most organic solvents (e.g., DMF, NMP, CH₂Cl₂) | [15][16] |

| CAS Number | 28230-32-2 |[2][4][14] |

The impact of using additives like HOOBt is empirically validated by significant improvements in yield and stereochemical purity. For instance, early studies by Koenig and Geiger demonstrated that the addition of the related compound 1-hydroxybenzotriazole (HOBt) to a DCC coupling of Z-Gly-Phe-OH with H-Val-OMe reduced the level of epimerization from 35% to just 1.5%. HOOBt has been shown to be even more effective than HOBt in reducing racemization in certain challenging coupling scenarios, although it may react slightly slower.[13]

Standard Experimental Protocol: EDC/HOOBt Coupling

The following provides a generalized, step-by-step methodology for a standard solution-phase amide coupling reaction.

Objective: To couple a carboxylic acid with a primary amine.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Amine (1.0-1.2 equiv)

-

EDC hydrochloride (1.1-1.5 equiv)

-

HOOBt (1.1-1.5 equiv)

-

Anhydrous solvent (e.g., DMF, DCM, or a mixture)

-

Base (e.g., DIPEA, NMM, if amine is a salt; 2-3 equiv)

Protocol:

-

Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid and HOOBt in the chosen anhydrous solvent.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial for minimizing potential side reactions and racemization during the initial activation step.

-

Activation: Add the EDC hydrochloride to the cooled solution and stir. The mixture is typically stirred at 0 °C for 15-30 minutes to allow for the complete formation of the HOOBt active ester.

-

Amine Addition: If the amine is used as a hydrochloride or other salt, add the base (e.g., DIPEA) to the reaction mixture to liberate the free amine. Subsequently, add the amine (or a solution of the amine in the reaction solvent) dropwise to the activated mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight (typically 12-18 hours).[3]

-

Work-up and Purification:

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Perform aqueous washes to remove the urea byproduct, excess reagents, and salts. Typical washes include 1 M HCl, saturated NaHCO₃, and brine.[3]

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to obtain the pure amide.

-

Conclusion

3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) is a highly effective coupling additive whose mechanism of action is central to modern, high-fidelity amide bond synthesis. It functions as a nucleophilic catalyst that deftly intercepts the highly reactive and unstable O-acylisourea intermediate formed by carbodiimide activators. By converting this intermediate into a more stable, moderately reactive benzotriazinyl active ester, HOOBt accomplishes two critical goals: it prevents the formation of N-acylurea byproducts and, most importantly, it significantly suppresses the oxazolone-mediated racemization of chiral carboxylic acids. This elegant mechanistic intervention ensures that amide bond formation proceeds cleanly and efficiently, delivering high yields of stereochemically pure products, a requirement of utmost importance in the synthesis of peptides and pharmaceutical agents.

References

-

Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). Tetrahedron Letters, 53(36), 4794-4797. Available from: [Link]

-

Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings. (2017). Organic Process Research & Development, 21(8), 1146-1153. Available from: [Link]

-

A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. (1977). Canadian Journal of Chemistry, 55(4), 630-639. Available from: [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry, 6(12), 2035-2047. Available from: [Link]

-

A Facile One-Pot Synthesis of 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine and Derivatives. (2014). Synthetic Communications, 44(22), 3235-3242. Available from: [Link]

-

DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. (2023). YouTube. Available from: [Link] (Note: A representative URL is used as the original may not be stable).

-

A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. (1977). Canadian Journal of Chemistry, 55(4), 630–639. Available from: [Link]

-

This compound. (2018). SIELC Technologies. Retrieved from: [Link]

-

3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (DHBT) (HOOBT). (n.d.). BuyersGuideChem. Retrieved from: [Link]

-

3-[(R)-1-Hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. Available from: [Link]

-

Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. (2014). Organic Letters, 16(5), 1354-1357. Available from: [Link]

-

1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. (2021). The Journal of Organic Chemistry, 86(17), 11843-11852. Available from: [Link]

- Method of peptide synthesis. (2009). US Patent Application US20090171068A1.

-

Active ester-based peptide bond formation and its application in peptide synthesis. (2023). Organic Chemistry Frontiers, 10(1), 223-241. Available from: [Link]

-

3-hydroxy-1,2,3-benzotriazin-4(3H)-one. (n.d.). PubChem. Retrieved from: [Link]

-

1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. (1993). Journal of the American Chemical Society, 115(25), 11618-11619. Available from: [Link]

-

Introduction to Peptide Synthesis. (2007). Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available from: [Link]

-

Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. (n.d.). Merck Millipore. Retrieved from: [Link]

-

Epimerisation in Peptide Synthesis. (2023). Molecules, 28(21), 7358. Available from: [Link]

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. echemi.com [echemi.com]

- 3. 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine | 28230-32-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (DHBT) (HOOBT) [buyersguidechem.com]

- 5. leapchem.com [leapchem.com]

- 6. US20090171068A1 - Method of peptide synthesis - Google Patents [patents.google.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. 3-hydroxy-1,2,3-benzotriazin-4(3H)-one | C7H5N3O2 | CID 73026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Derivatives and Analogs of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

Introduction

The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and drug development. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anesthetic properties.[1][2][3] The core structure serves as a versatile template for chemical modification, allowing for the fine-tuning of pharmacological profiles. This guide focuses specifically on the derivatives and analogs of 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one, a key intermediate that provides a reactive handle for extensive structural diversification. We will explore the synthesis, biological activities, and structure-activity relationships of this important class of compounds, providing researchers and drug development professionals with a comprehensive technical overview.

The 1,2,3-Benzotriazin-4(3H)-one Core: Synthesis and Chemistry

The foundational 1,2,3-benzotriazin-4(3H)-one ring system is central to the compounds discussed herein. Its synthesis and chemical reactivity are critical to understanding the generation of its diverse derivatives.

Core Synthesis Methodologies

The classical and most common route to the benzotriazinone core involves the diazotization of readily available anthranilamide derivatives.[1] This method, while robust, traditionally requires strong acids and sodium nitrite (NaNO₂), which can limit its compatibility with sensitive functional groups.[4]

Classical Synthesis: A typical procedure involves treating anthranilamide with sodium nitrite in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C). The resulting diazonium salt rapidly cyclizes to form the 1,2,3-benzotriazin-4(3H)-one ring.[1]

Modern advancements have led to the development of milder and more efficient protocols. For instance, a photochemical cyclization of acyclic aryl triazine precursors using visible light (420 nm) in a continuous flow reactor has been reported.[4] This method offers excellent yields, short reaction times, and avoids harsh reagents, highlighting a greener and more scalable approach to the core scaffold.[4]

Chemical Reactivity

The 1,2,3-benzotriazin-4(3H)-one system is known for its unique reactivity, particularly its behavior under thermal conditions. Thermolysis can lead to the loss of a molecule of nitrogen (N₂), generating reactive intermediates that can be trapped or undergo rearrangement.[5] This denitrogenative transformation makes the scaffold a valuable precursor for synthesizing other heterocyclic systems.[5]

The N-3 position is a primary site for derivatization. The parent 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt), a crucial precursor to the title compound, is widely used as an additive in peptide synthesis to suppress racemization and enhance coupling efficiency.[6][7][8] Its derivatives, such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), are stable, crystalline coupling reagents with a remarkable resistance to racemization.[6][9]

Synthetic Strategies for Derivatives and Analogs

The 3-(hydroxymethyl) group serves as a versatile anchor for introducing a wide array of functionalities. Derivatization strategies typically focus on modifications at the N-3 position, the C4 carbonyl group, and substitutions on the fused benzene ring.

Derivatization at the N-3 Position

The nitrogen at position 3 is the most common site for introducing structural diversity. Starting from precursors like 3-hydroxy-1,2,3-benzotriazin-4(3H)-one or by direct alkylation of the parent benzotriazinone, a vast library of analogs can be created.

A powerful method for creating N-3 substituted amides involves an azide coupling procedure.[1] This typically starts with N-alkylation of the benzotriazinone with a halo-ester, followed by conversion to a hydrazide, and subsequent coupling with another molecule.

Caption: General workflow for synthesizing N-3 substituted benzotriazinone derivatives.

Representative Experimental Protocol

The following protocol for the synthesis of 3-(2-Oxo-2-(piperidin-1-yl)ethyl)benzo[d][1][10]triazin-4(3H)-one (9g) is adapted from El Rayes et al.[1] and serves as a self-validating example of the synthetic methodologies employed.

Rationale: This multi-step synthesis demonstrates the conversion of a carboxylic acid hydrazide intermediate into a final amide derivative via the azide coupling method. This method is chosen for its efficiency in forming amide bonds under mild conditions, which preserves the integrity of the core heterocycle.

Step 1: Synthesis of the Hydrazide Intermediate (Not shown in detail, refer to source) The precursor, 2-(4-oxobenzotriazin-3(4H)-yl)acetohydrazide, is first synthesized from the corresponding methyl ester.[1]

Step 2: Azide Formation and Amide Coupling

-

The acetohydrazide derivative (1 equivalent) is dissolved in a mixture of acetic acid and 5 N HCl at -5 °C.

-

An aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise while maintaining the temperature below 0 °C. The mixture is stirred for 30 minutes to form the acyl azide intermediate in situ.

-

Causality: The cold, acidic conditions are critical for the stable formation of the nitrous acid needed for diazotization of the hydrazide, which then rearranges to the reactive acyl azide.

-

-

The reaction mixture is diluted with ice-cold water.

-

A pre-cooled solution of piperidine (1 equivalent) in saturated sodium bicarbonate is added portion-wise. The reaction is stirred for 3 hours at 0 °C.

-

Causality: The sodium bicarbonate neutralizes the acid and allows the amine (piperidine) to act as a nucleophile, attacking the acyl azide to form the desired amide bond with the elimination of hydrazoic acid.

-

-

The resulting precipitate is filtered, washed thoroughly with water, and dried.

-

The crude product is purified by crystallization from ethanol to yield white crystals.

Characterization Data for Product 9g: [1]

-

Yield: 65%

-

Melting Point: 140–142 °C

-

¹H NMR (400.0 MHz, CDCl₃), δ ppm: 8.33–8.31 (1H, m, Ar–H); 8.15 (1H, d, J = 8.0 Hz, Ar–H); 7.95–7.90 (1H, m, Ar–H); 7.89–7.75 (1H, m, Ar–H); 5.28 (2H, s, NCH₂CO); 3.58–3.51 (4H, m, 2NCH₂); 1.68–1.54 (4H, m, 2CH₂); 1.58 (2H, m,CH₂).

-

Mass Spec (MALDI): m/z = 295 (M + Na)⁺.

-

Elemental Analysis: Anal. calcd for C₁₄H₁₆N₄O₂ (272.3) C, 61.75; H, 5.92; N, 20.58. Found C, 61.71; H, 5.80; N, 20.68.

Biological Activities and Therapeutic Potential

Derivatives of the 1,2,3-benzotriazin-4(3H)-one scaffold have been extensively evaluated for a wide range of pharmacological activities, with anticancer applications being the most prominent.

Anticancer and Antiproliferative Activity

Numerous studies have demonstrated the potent anticancer effects of benzotriazinone derivatives against a variety of human cancer cell lines.[10][11]

Mechanism of Action - Kinase Inhibition: A key mechanism for the antitumor activity of these compounds is the inhibition of protein kinases crucial for cancer progression, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12][13] VEGFR-2 is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[14][15] By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to suppressed growth and metastasis.[13][15] Certain benzotriazine analogs have been designed based on the structures of known VEGFR inhibitors like vatalanib (PTK787), demonstrating the scaffold's suitability for targeting this pathway.[12][16]

Caption: Inhibition of the VEGF/VEGFR-2 signaling pathway by benzotriazinone derivatives.

Antiproliferative Data: The antiproliferative effects of these compounds are typically quantified by their IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values.

| Compound | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Reference |

| 8m * | T47D | Breast | 1.0 ± 0.2 | [12] |

| DU-145 | Prostate | 2.1 ± 0.3 | [12] | |

| PC-3 | Prostate | 1.8 ± 0.2 | [12] | |

| 3 | HepG2 | Liver | 6.525 | [1] |

| 13a | HepG2 | Liver | 10.97 | [1] |

| 7b | HCT-116 | Colorectal | 5.54 | |

| 15 | HepG2 | Liver | 10.63 | |

| ARV-2 † | MCF-7 | Breast | 3.16 | [11] |

| HeLa | Cervical | 5.31 | [11] |

*Compound 8m is 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine. †Compound ARV-2 is a benzotriazole-substituted 2-phenyl quinazoline.

Other Pharmacological Activities

Beyond oncology, the benzotriazinone scaffold has proven to be a versatile pharmacophore. Various derivatives have reported activities as:

-

Antimicrobial agents: Showing efficacy against bacteria such as E. coli.[1]

-

Anti-inflammatory agents.

-

Anesthetics: Exhibiting local anesthetic activity, in some cases comparable or superior to lidocaine.[2]

-

Antidepressants and Sedatives.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the benzotriazinone core has provided valuable insights into the structural features required for potent biological activity.

Key SAR Findings for Anticancer Activity:

-

Substitutions on the Benzene Ring: For 4-anilino-1,2,3-benzotriazines, the introduction of a methoxy group at the C6 position and a short alkoxy group (e.g., ethoxy, pentyloxy) at the C7 position enhances antiproliferative activity.[12]

-

Nature of the C7-Alkoxy Group: A 3-chloropropoxy group at the C7 position was found to be more potent than other alkoxy groups, suggesting that the terminal chlorine atom may engage in favorable interactions with the biological target.[12][16]

-

N-3 Position: The N-3 position is highly amenable to substitution. Attaching various heterocyclic moieties (pyridine, thiazole, pyrazole) via an acetamide linker can yield compounds with potent antitumor activity in the low micromolar range.

-

General Trends: The use of benzotriazole as a chemical scaffold allows for fine-tuning of anticancer activity through halogenation, the engineering of linkers, and hybridization with other pharmacophores.[10]

Sources

- 1. Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. people.uniurb.it [people.uniurb.it]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. mdpi.com [mdpi.com]

- 11. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis [frontiersin.org]

- 15. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and antitumor activities of some novel substituted 1,2,3-benzotriazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

Introduction: The Emergence of a Versatile Heterocycle

To the dedicated researcher, scientist, and drug development professional, the precise structural elucidation of novel chemical entities is paramount. This guide focuses on 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one, a derivative of the well-known benzotriazinone core. Benzotriazin-4(3H)-ones are recognized as important heterocyclic scaffolds with applications in the development of anesthetics, antidepressants, and agrochemicals[1]. The introduction of a hydroxymethyl group at the N-3 position creates a versatile handle for further synthetic modifications, potentially enhancing solubility or providing a reactive site for conjugation, making it a molecule of significant interest in medicinal chemistry and materials science.

While direct, published experimental spectra for this specific molecule are not widely available, this guide provides a comprehensive, predictive analysis based on established spectroscopic principles and data from closely related analogues. As senior application scientists, we often encounter novel structures; the process outlined herein mirrors the rigorous, first-principles approach we employ to confidently predict and interpret spectral data, ensuring structural integrity and guiding future research. This document serves not only as a data repository but as a methodological framework for the characterization of new N-hydroxymethylated heterocycles.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Molecular Formula: C₈H₇N₃O₂

Molecular Weight: 177.16 g/mol

Caption: Molecular structure of this compound.

Synthesis and Sample Preparation: A Practical Approach

The synthesis of the title compound can be achieved via N-hydroxymethylation of the parent heterocycle, 1,2,3-benzotriazin-4(3H)-one. This reaction typically involves formaldehyde as the hydroxymethylating agent.

Experimental Protocol: Synthesis

Caption: Workflow for the synthesis of the title compound.

Causality Behind Experimental Choices:

-

Reagents: 1,2,3-benzotriazin-4(3H)-one serves as the nucleophile, with the N-3 proton being sufficiently acidic to be reactive. An excess of aqueous formaldehyde is used to drive the equilibrium towards the N-hydroxymethylated product[2].

-

Solvent: Ethanol is chosen for its ability to dissolve the starting material upon gentle warming and for its miscibility with aqueous formaldehyde[2].

-

Catalyst-Free: The reaction often proceeds without a catalyst, relying on the inherent nucleophilicity of the heterocycle[2][3]. For less reactive substrates, a mild base may be employed.

-

Purification: The product is often less soluble in the aqueous-alcoholic reaction mixture than the starting materials, allowing for precipitation upon cooling. Recrystallization is a standard and effective method for obtaining high-purity material suitable for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow the exchange of labile protons like -OH, making them easier to observe.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A D₂O exchange experiment should be performed to confirm the identity of the -OH proton.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH₃, CH₂, and CH signals.

Predicted ¹H NMR Spectral Data

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| Ar-H | 8.30 - 8.20 | dd | 1H | H-5: Deshielded by the anisotropic effect of the adjacent C=O group. |

| Ar-H | 8.00 - 7.80 | m | 2H | H-7, H-8: Aromatic protons experiencing typical deshielding from the ring current. |

| Ar-H | 7.75 - 7.65 | m | 1H | H-6: Aromatic proton with coupling to adjacent protons. |

| -CH₂- | 5.8 - 5.6 | d | 2H | N-CH₂-OH: Methylene protons adjacent to two electronegative atoms (N and O), causing significant deshielding. Expected to be a doublet due to coupling with the -OH proton. |

| -OH | 5.5 - 5.0 | t | 1H | N-CH₂-OH: Hydroxyl proton. Its position is variable and depends on concentration and solvent. Expected to be a triplet due to coupling to the -CH₂- group. This signal will disappear upon D₂O exchange. |

Expertise & Causality: The chemical shifts of the aromatic protons are predicted based on the known spectrum of the parent 1,2,3-benzotriazin-4(3H)-one scaffold. The proton at the 5-position is the most deshielded due to its peri relationship to the carbonyl group. The N-CH₂-OH protons are expected in the 5.5-6.0 ppm range due to the strong deshielding effect of being attached to both a nitrogen atom of the heterocycle and an oxygen atom. The coupling between the -CH₂- and -OH protons (J ≈ 5-7 Hz) would result in a doublet and a triplet, respectively, a pattern that is diagnostic for a -CH₂-OH group where proton exchange is slow[4].

Predicted ¹³C NMR Spectral Data

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment & Rationale |

| C=O | ~160 | C-4: Carbonyl carbon, significantly deshielded. |

| Ar-C | ~145 | C-8a: Quaternary aromatic carbon attached to nitrogen. |

| Ar-CH | ~135 | C-7: Aromatic methine carbon. |

| Ar-CH | ~130 | C-6: Aromatic methine carbon. |

| Ar-C | ~128 | C-4a: Quaternary aromatic carbon. |

| Ar-CH | ~125 | C-8: Aromatic methine carbon. |

| Ar-CH | ~120 | C-5: Aromatic methine carbon. |

| -CH₂- | ~75-80 | N-CH₂-OH: Methylene carbon, deshielded by adjacent N and O atoms. Typical range for such carbons is 60-80 ppm[5]. |

Expertise & Causality: The aromatic carbon signals are predicted based on general values for substituted benzene rings and data from related benzotriazinones[6][7]. The carbonyl carbon appears in its characteristic downfield region. The most diagnostic signal is the N-CH₂-OH carbon, predicted around 75-80 ppm. This significant downfield shift from a typical alkane carbon is a direct consequence of the additive deshielding effects of the directly attached nitrogen and oxygen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides invaluable information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the dry, purified sample with anhydrous KBr and pressing the mixture into a translucent disk. Alternatively, a spectrum can be obtained from a Nujol mull.

-

Instrumentation: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment & Rationale |

| 3400 - 3200 | Strong, Broad | O-H Stretch: The broadness is due to intermolecular hydrogen bonding involving the hydroxyl group. This is a highly characteristic band for alcohols[8][9]. |

| 3100 - 3000 | Medium | Aromatic C-H Stretch: Characteristic stretching vibrations for sp² C-H bonds. |

| 2950 - 2850 | Medium-Weak | Aliphatic C-H Stretch: Symmetric and asymmetric stretching of the -CH₂- group. |

| 1680 - 1660 | Strong, Sharp | C=O Stretch (Amide): The carbonyl group stretch is a very strong and sharp absorption. Its position is slightly lowered due to conjugation within the heterocyclic system[10]. |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Stretch: In-ring stretching vibrations of the benzene ring. |

| 1100 - 1000 | Strong | C-O Stretch: Stretching vibration of the primary alcohol C-O bond. |

| ~750 | Strong | C-H Bend (ortho-disubstituted): Out-of-plane bending of the four adjacent aromatic C-H bonds, characteristic of ortho-disubstitution. |

Expertise & Causality: The most diagnostic peaks are the broad O-H stretch above 3200 cm⁻¹ and the strong C=O stretch around 1670 cm⁻¹. The presence of both peaks is strong evidence for the successful synthesis of the target molecule. The C-O stretch of the primary alcohol provides confirmatory evidence for the hydroxymethyl group. The positions of these bands are well-established in IR correlation tables and literature for similar functional groups[8][10].

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for electrospray ionization (ESI) or use a direct insertion probe for electron ionization (EI).

-

Instrumentation: Acquire the mass spectrum on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass data.

-

Ionization Method: ESI in positive ion mode ([M+H]⁺ or [M+Na]⁺) is a soft ionization technique that is likely to show a strong molecular ion peak. EI is a harder technique that will induce more fragmentation, providing valuable structural information.

Predicted Mass Spectrum and Fragmentation Pattern (EI)

Molecular Ion (M⁺˙): m/z 177

The fragmentation of this compound is expected to proceed through several key pathways initiated by the loss of stable neutral molecules or radicals.

Caption: Predicted major fragmentation pathway for the title compound under Electron Ionization (EI).

In-depth Interpretation:

-

Loss of Formaldehyde (m/z 177 → m/z 147): A common fragmentation pathway for N-hydroxymethyl compounds is the retro-reaction, leading to the loss of a neutral formaldehyde molecule (CH₂O, 30 Da). This would yield the radical cation of the parent heterocycle, 1,2,3-benzotriazin-4(3H)-one, at m/z 147. This is often a highly favored pathway.

-

Loss of Hydroxymethyl Radical (m/z 177 → m/z 146): Alpha-cleavage next to the nitrogen can lead to the loss of the hydroxymethyl radical (•CH₂OH, 31 Da), resulting in an even-electron cation at m/z 146.

-

Denitrogenation (m/z 147 → m/z 119): The benzotriazinone core is known to readily lose a molecule of dinitrogen (N₂, 28 Da) upon ionization, a characteristic fragmentation for this class of compounds[11]. This leads to a prominent fragment at m/z 119, corresponding to a benzazetinone or related C₆H₅CO⁺ species.

-

Subsequent Losses: The fragment at m/z 119 can then lose carbon monoxide (CO, 28 Da) to form a phenyl cation at m/z 91. Further fragmentation of the aromatic ring can lead to smaller ions, such as the benzyne radical cation at m/z 76.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By integrating fundamental principles with data from analogous structures, we have established a detailed and reliable set of expected spectral data. The key identifiers for this molecule are the coupled N-CH₂-OH signals in the ¹H NMR spectrum, the N-CH₂ carbon resonance around 75-80 ppm in the ¹³C NMR, the simultaneous presence of a broad O-H and a sharp C=O stretch in the IR spectrum, and a mass spectrum showing a molecular ion at m/z 177 with characteristic losses of formaldehyde (30 Da) and dinitrogen (28 Da). This self-validating system of interlocking data points provides a robust method for the unambiguous identification and characterization of this versatile heterocyclic compound, empowering researchers in their synthetic and developmental endeavors.

References

-

Levchenko, A.G.; Dahno, P.G.; Dotsenko, V.V. Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Chem. Proc.2022 , 8, 68. [Link]

-

Grokipedia. Hydroxymethylation. [Link]

-

Organic Chemistry Portal. Synthesis of N-Heterocycles. [Link]

- Google Patents. Methylation synthesis method of N-heterocyclic compound. CN111394101A.

-

García-López, J.; et al. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Org. Lett.2022 , 24(7), 1469–1473. [Link]

-

Boulton, A.J.; et al. A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. J. Chem. Soc., Perkin Trans. 11972 , 2644-2649. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. [Link]

-

ResearchGate. The amide proton NMR chemical shift and hydrogen-bonded structure of peptides and polypeptides in the solid state as studied by high-frequency solid-state 1H NMR. [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

Aceña, J.L.; et al. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. J. Org. Chem.2023 , 88, 14131-14139. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Abraham, R.J.; et al. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magn. Reson. Chem.2013 , 51(4), 227-37. [Link]

-

Giraud, M.; et al. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Org. Lett.2014 , 16(6), 1574–1577. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Link]

-

Khan Academy. Fragmentation in mass spectrometry. [Link]

-

PubMed. Divergent Reactivity of 1,2,3-Benzotriazin-4(3 H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. [Link]

-

Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

PubChem. 3-Chloromethyl-1,2,3-benzotriaz-4-one. [Link]

-

Dr. Puspendra Classes. Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. [Link]

-

Tan, Y.C.; et al. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites2021 , 11, 497. [Link]

-

Advances in Biological Sciences Research. Amide Resonance Structure Detected by NMR to Predict Hydroxyl Unit in Protein. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of ethanol. [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. grokipedia.com [grokipedia.com]

- 4. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. compoundchem.com [compoundchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Benzotriazinone Derivatives

Introduction: The Benzotriazinone Scaffold in Modern Drug Discovery

The 1,2,3-benzotriazin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including potential as anticancer, anti-inflammatory, and antimalarial agents.[2] Two notable examples that have reached clinical trials are tirapazamine for cancer treatment and TG100801 for age-related macular degeneration.[2] The synthetic accessibility and broad biological activity of benzotriazinones make them attractive candidates for further development.[3] However, the inherent energetic nature of the triazine ring system necessitates a thorough understanding of their thermal stability and decomposition pathways. This is crucial not only for ensuring safe handling, storage, and processing during drug development but also for predicting potential metabolic fates and designing more stable analogues.[4][5]

This guide provides a comprehensive technical overview of the thermal stability and decomposition of benzotriazinone derivatives. It is intended for researchers, scientists, and drug development professionals who work with these compounds. We will delve into the mechanisms of decomposition, the influence of molecular structure on stability, and the experimental techniques used to characterize these properties.

Decomposition Mechanisms: A Cascade of Reactive Intermediates

The thermal decomposition of 1,2,3-benzotriazin-4-ones is a complex process characterized by the extrusion of molecular nitrogen (N₂) and the formation of highly reactive intermediates.[6] The specific pathway and resulting products are highly dependent on the substitution pattern of the benzotriazinone core and the reaction conditions.

The Primary Decomposition Pathway: Formation of Ketenimines and Benzynes

The most commonly accepted mechanism for the thermal decomposition of 3-substituted 1,2,3-benzotriazin-4-ones involves the initial loss of N₂ to form a transient diradical species. This intermediate can then rearrange to form a more stable, yet still highly reactive, ketenimine.[1][7]

Alternatively, in the case of unsubstituted or certain N-substituted benzotriazinones, decomposition can proceed through the formation of a benzyne intermediate.[6][8][9][10] This pathway is particularly relevant in the gas phase or in non-polar solvents.

Caption: Generalized decomposition pathways of benzotriazinone derivatives.

The highly electrophilic nature of these intermediates drives subsequent reactions. In the presence of suitable trapping agents, such as nucleophiles or dienes, they can be intercepted to form stable products. For instance, the ketenimine intermediate can react with amines or alcohols, while the benzyne intermediate readily undergoes Diels-Alder reactions.[6][9] In the absence of efficient trapping agents, these intermediates can polymerize or react with other benzotriazinone molecules, leading to a complex mixture of products.[11]

Influence of Substituents on Decomposition Pathways and Stability

The electronic and steric properties of substituents on the benzotriazinone scaffold play a critical role in dictating both the decomposition temperature and the preferred decomposition pathway.

-

N-Substituents: The nature of the substituent at the 3-position significantly influences the stability. 3-Alkyl and 3-aralkyl derivatives are generally more stable than 3-aryl derivatives. Electron-withdrawing groups on a 3-aryl substituent can further destabilize the molecule by promoting the heterolysis of the N(2)-N(3) bond.

-

Ring Substituents: Substituents on the benzene ring also modulate thermal stability. A study on annelated triazinones demonstrated that the position and type of substituent have a predictable effect.[4] For instance, a chlorine substituent at the para position (4-Cl) was found to be the most stabilizing, while a methoxy group at the ortho position (2-OCH₃) was the most destabilizing.[4] This can be attributed to a combination of inductive and resonance effects that alter the electron density within the triazine ring.

Experimental Evaluation of Thermal Stability

A multi-faceted approach employing several analytical techniques is essential for a comprehensive assessment of the thermal stability of benzotriazinone derivatives. The primary methods used are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Data Presentation: A Comparative Overview of Thermal Properties

The following table summarizes typical thermal data obtained for a series of substituted benzotriazinone derivatives, illustrating the impact of substituents on their melting points and decomposition temperatures.

| Substituent (R) | Melting Point (Tm, °C) | Onset Decomposition Temperature (Td, °C) | Reference |

| H | 216 | 241-296 | [4][12] |

| 4-CH₃ | 241 | 241-296 | [4][12] |

| 2-CH₃ | 241 | 241-296 | [4][12] |

| 3-CH₃ | 218 | 241-296 | [4][12] |

| 4-Cl | 266 | 241-296 | [4][12] |

| 3-Cl | 213 | 241-296 | [4][12] |

| 2-Cl | 227 | 241-296 | [4][12] |

| 3,4-Cl₂ | 270 | 241-296 | [4][12] |

| 2-OCH₃ | 221 | 241-296 | [4][12] |

Note: Decomposition temperatures can vary depending on the experimental conditions (e.g., heating rate, atmosphere). The data presented here are for comparative purposes.

Experimental Protocols

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14][15] It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with this process.

Experimental Workflow:

Caption: Step-by-step workflow for TGA analysis.

Detailed Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the benzotriazinone derivative into a clean, tared TGA crucible (alumina or platinum is recommended).[16]

-

Instrument Setup: Place the crucible in the TGA autosampler or manually load it onto the balance.

-

Experimental Conditions:

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass is observed (e.g., 5% mass loss).

Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to study the intrinsic thermal stability of the molecule, avoiding oxidative side reactions. A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experiment time.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18][19][20] It is used to determine melting points, enthalpies of fusion, and the enthalpy of decomposition.

Experimental Workflow:

Caption: Step-by-step workflow for DSC analysis.

Detailed Protocol:

-

Sample Preparation: Weigh 2-5 mg of the benzotriazinone derivative into an aluminum DSC pan and hermetically seal it.[2]

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Experimental Conditions:

-

Purge the cell with an inert gas (e.g., nitrogen) at 20-50 mL/min.[2]

-

Use a heat-cool-heat cycle to erase the thermal history of the sample. A typical program would be:

-

Heat from 25 °C to a temperature above the melting point at 10 °C/min.

-

Cool to 25 °C at 10 °C/min.

-

Heat again to the decomposition temperature at 10 °C/min.

-

-

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., decomposition) will appear as inverted peaks. Integrate the peak areas to determine the enthalpy of fusion (ΔHfus) and the enthalpy of decomposition (ΔHdec).[19]

Causality Behind Experimental Choices: Hermetically sealing the pan prevents mass loss due to volatilization before decomposition, ensuring accurate enthalpy measurements. The heat-cool-heat cycle allows for the characterization of reversible thermal events like melting, separate from the irreversible decomposition.

Principle: ARC is a technique used to assess the thermal stability of substances under adiabatic conditions, simulating a worst-case scenario for a runaway reaction.[4][21][22] It identifies the onset temperature of exothermic decomposition and provides data on the kinetics and magnitude of the potential thermal runaway.[23]

Experimental Workflow:

Caption: Step-by-step workflow for ARC analysis.